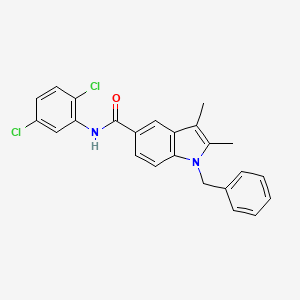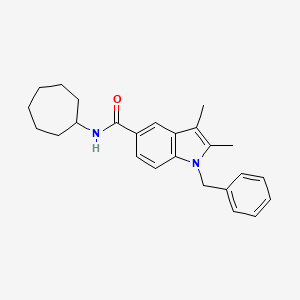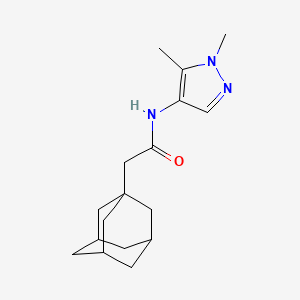![molecular formula C17H25N3O B4337602 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4337602.png)
2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide
説明
2-(1-Adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide is an organic compound characterized by the presence of an adamantyl group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Adamantyl Acetate Intermediate:
Introduction of the Pyrazole Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Substituted pyrazole derivatives with various functional groups.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known bioactive compounds.
Polymer Science: Incorporation into polymer matrices to enhance mechanical and thermal properties.
作用機序
The mechanism by which 2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide exerts its effects involves interaction with specific molecular targets. The adamantyl group provides steric bulk, influencing the compound’s binding affinity to receptors or enzymes. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Molecular Targets and Pathways:
Receptors: Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.
Enzymes: Inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.
類似化合物との比較
2-(1-Adamantyl)-N-methylacetamide: Lacks the pyrazole moiety, resulting in different biological activity.
N-[(1-Methyl-1H-pyrazol-3-yl)methyl]acetamide: Lacks the adamantyl group, affecting its steric and electronic properties.
Uniqueness: 2-(1-Adamantyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide is unique due to the combination of the adamantyl and pyrazole groups, which confer distinct steric and electronic characteristics. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
2-(1-adamantyl)-N-[(1-methylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-20-3-2-15(19-20)11-18-16(21)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,12-14H,4-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYSURQSATCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)ACETAMIDE](/img/structure/B4337532.png)

![1-methyl-4-nitro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4337541.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337550.png)

![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4337562.png)
![4-chloro-5-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4337589.png)

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337595.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4337598.png)
![4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B4337603.png)

![2-(1-adamantyl)-N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]acetamide](/img/structure/B4337609.png)
